1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one
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Overview
Description
1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of 6-Fluoro-1,2-benzoxazole: This can be achieved by cyclization of appropriate precursors such as 6-fluorobenzoxazol-3-amine and carboxylic acids or their derivatives.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions involving 6-fluoro-1,2-benzoxazole derivatives and piperidine or its derivatives.
Allyl Ketone Introduction: The allyl ketone group is added through a reaction involving the piperidine-substituted benzoxazole and suitable acylating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis may also involve continuous flow processes and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the allyl ketone group, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed on the benzoxazole ring or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoxazole and piperidine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, with reaction conditions varying based on the specific reagents and desired products.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted benzoxazoles and piperidines with different functional groups.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemical products.
Biology: The biological activity of benzoxazole derivatives has been explored in various studies, including their potential as antimicrobial, antifungal, and anticancer agents. The specific biological effects of 1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one are still under investigation.
Medicine: Research is ongoing to determine the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Mechanism of Action
1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is similar to other benzoxazole derivatives, such as iloperidone and paliperidone, which are used in the treatment of psychiatric disorders[_{{{CITATION{{{_2{Paliperidone - 3- [2- 4- (6-Fluoro-1,2-benzisoxazol-3-yl)-1 .... its unique structural features, including the allyl ketone group and the specific substitution pattern, distinguish it from these compounds. The presence of the piperidine ring and the fluorine atom on the benzoxazole core contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Iloperidone
Paliperidone
Other N-substituted benzoxazole derivatives
Properties
IUPAC Name |
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-14(19)18-7-5-10(6-8-18)15-12-4-3-11(16)9-13(12)20-17-15/h2-4,9-10H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFCTZUCVODDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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